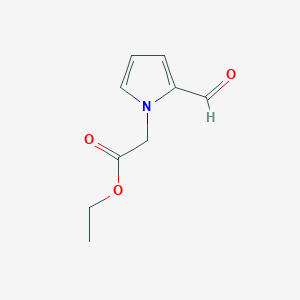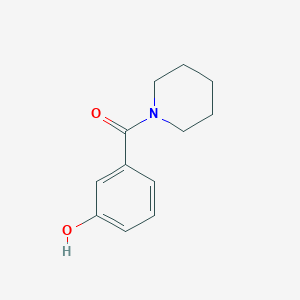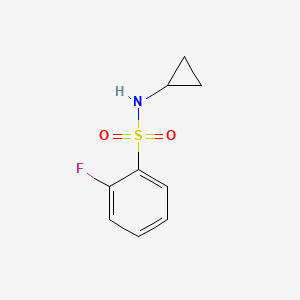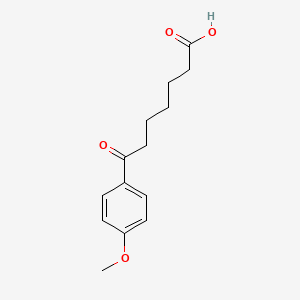
7-Xylosyltaxol
Übersicht
Beschreibung
Diese Verbindung wird aus der Rinde des Taxus brevifolia-Baums isoliert und hat eine ähnliche Struktur wie Paclitaxel, mit der Addition einer Xylosid-Einheit an der 7. Position . Taxol-7-Xylosid zeigt eine signifikante antineoplastische Aktivität, was es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung macht.
Wissenschaftliche Forschungsanwendungen
Taxol-7-Xylosid hat breite Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Modifikation von Taxan-Derivaten.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Mikrotubuli-Stabilisierung und des Zellzyklusarrests zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Antikrebsmedikamente und Formulierungen eingesetzt.
5. Wirkmechanismus
Taxol-7-Xylosid entfaltet seine Wirkung durch Bindung an Tubulin, ein Protein, das Mikrotubuli bildet. Diese Bindung hemmt den Abbau von Mikrotubuli, was zur Stabilisierung der Mikrotubuli-Struktur führt. Als Ergebnis stört die Verbindung die normale Dynamik von Mikrotubuli, was zu einem Zellzyklusarrest in der G2/M-Phase führt und letztendlich Apoptose (programmierter Zelltod) in Krebszellen induziert .
Ähnliche Verbindungen:
Paclitaxel: Die Stammverbindung von Taxol-7-Xylosid, bekannt für ihre starke Antikrebsaktivität.
Cabazitaxel: Ein weiteres Taxan-Derivat, das in der Krebsbehandlung eingesetzt wird.
Einzigartigkeit von Taxol-7-Xylosid: Taxol-7-Xylosid ist aufgrund des Vorhandenseins der Xylosid-Einheit an der 7. Position einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu Paclitaxel erhöht. Diese strukturelle Modifikation trägt auch zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .
Wirkmechanismus
Target of Action
7-Xylosyltaxol, also known as Taxol-7-xyloside, is a derivative of the compound paclitaxel . The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by binding to it and inhibiting the disassembly of microtubules . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The action of this compound affects the microtubule dynamics within cells . By inhibiting the disassembly of microtubules, it disrupts the normal cell cycle, particularly the mitotic process where microtubules play a crucial role . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. It has been shown to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .
Biochemische Analyse
Biochemical Properties
7-Xylosyltaxol plays a crucial role in biochemical reactions by interacting with microtubules. It binds to tubulin, a protein that forms the structural component of microtubules, and inhibits their disassembly . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. By stabilizing microtubules, this compound effectively halts the proliferation of cancer cells . Additionally, it has been shown to interact with the apoptosis inhibitor protein Bcl-2, thereby inducing apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), HCT-8 (colon cancer), and SW480 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to inhibit DNA synthesis and stimulate the release of tumor necrosis factor-alpha, a cytokine involved in inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, which prevents the disassembly of microtubules . This stabilization of microtubules interferes with the normal mitotic process, leading to cell cycle arrest and apoptosis. Additionally, this compound binds to and blocks the function of the apoptosis inhibitor protein Bcl-2, further promoting apoptosis in cancer cells . The compound also induces changes in gene expression, contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its microtubule-disrupting and anticancer activities, although the extent of its effects may vary depending on the experimental conditions. Long-term studies have shown that the compound can induce sustained inhibition of cancer cell proliferation and promote apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for safe and effective cancer treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its bioconversion and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, this compound interacts with various cofactors that influence its metabolic flux and metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . The compound’s activity and function are influenced by its localization, as it interacts with microtubules and other cellular structures in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Taxol-7-Xylosid kann durch partielle Synthese ausgehend von natürlich vorkommenden Taxan-7-Xylosiden synthetisiert werden. Der Prozess beinhaltet die oxidative Spaltung der 7-Xylosid-Einheiten . Eine andere Methode beinhaltet die Extraktion der Verbindung aus der Rinde von Taxus brevifolia, gefolgt von der Reinigung unter Verwendung einer Umkehrphasenkolonne mit einem Stufengradienten aus Acetonitril und Wasser .
Industrielle Produktionsmethoden: Die industrielle Produktion von Taxol-7-Xylosid beinhaltet hauptsächlich die Extraktion aus der Rinde von Taxus brevifolia. Der Prozess beinhaltet mehrere Manipulationen, wie z. B. Chloroformextraktion und Kristallisation, um die Verbindung zu isolieren und zu reinigen . Fortschritte in der synthetischen Biologie haben auch die Produktion von Taxol-Vorläufern in gentechnisch veränderten Mikroorganismen ermöglicht, was eine nachhaltige Alternative zu traditionellen Extraktionsmethoden bietet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Taxol-7-Xylosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die oxidative Spaltung der 7-Xylosid-Einheit, um Taxol und andere Derivate zu erzeugen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Taxanring verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Taxanring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Taxan-Derivate, wie z. B. 10-Deacetyltaxol und Cephalomannin .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: The parent compound of Taxol-7-xyloside, known for its potent anticancer activity.
Docetaxel: A structurally similar compound with a hydroxyl group at the C10 position instead of an acetyl group.
Cabazitaxel: Another taxane derivative used in cancer treatment.
Uniqueness of Taxol-7-xyloside: Taxol-7-xyloside is unique due to the presence of the xyloside moiety at the 7th position, which enhances its solubility and bioavailability compared to paclitaxel. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454873 | |
| Record name | Taxol-7-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
986.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-66-4 | |
| Record name | 7-Xylosyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxol-7-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?
A1: Research indicates that the content of this compound, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of this compound compared to those grown in the shade. []
Q2: Which parts of the Taxus plant have higher concentrations of this compound?
A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of this compound, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]
Q3: How does the age of the Taxus plant influence this compound content?
A3: Research on Taxus chinensis var. mairei indicates that this compound content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.
Q4: Are there any correlations between soil properties and the accumulation of this compound in Taxus plants?
A4: Interestingly, while no significant correlation was found between soil properties and this compound or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)





